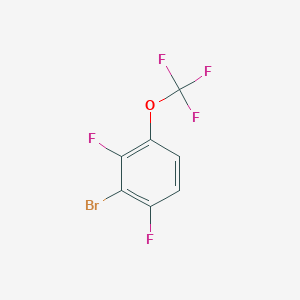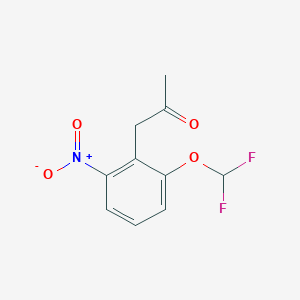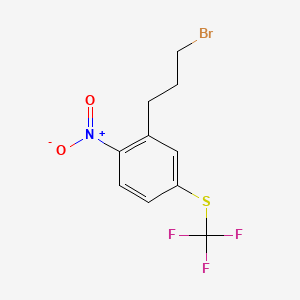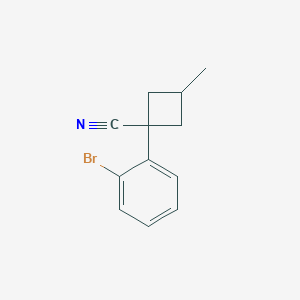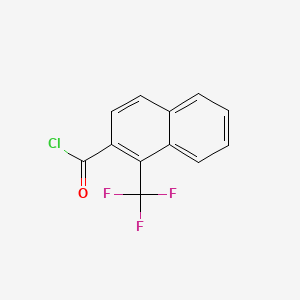
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of two chlorine atoms, three fluorine atoms, and two methoxy groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the reaction of appropriate chlorinated and fluorinated precursors under controlled conditions. One common method involves the use of chlorinated benzene derivatives and fluorinated methoxy reagents in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while oxidation reactions produce aldehydes or acids .
Scientific Research Applications
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and methoxy groups enable it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with one less fluorine atom.
1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene: Similar structure but with different positioning of the fluorine atoms.
Uniqueness
1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,5-dichloro-3-(difluoromethoxy)-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(10)7(14-3-11)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
IUVABBKBKFMSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)OCF)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
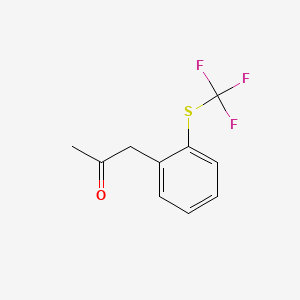
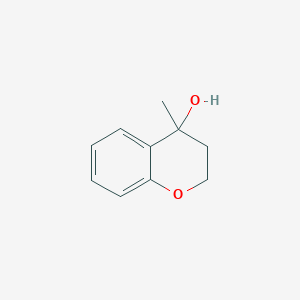
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)

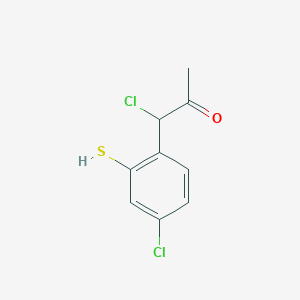
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
